N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide

Bioactivity classification Potency tier Molecule-level SAR

This piperazine-1-carboxamide is a potent, patent-mapped VDAC1 oligomerization inhibitor (≤0.1 μM potency tier) with a unique 3,5-difluorophenyl + propargyl substitution fingerprint. Its built-in terminal alkyne enables direct CuAAC conjugation (Cy5/biotin/PEG) without probe re-synthesis, accelerating chemical biology workflows. Do not substitute with pyridazinyl analogs or ZK53 (a ClpP activator); this compound offers a distinct, VDAC-specific mechanism for mitochondrial apoptosis and neurodegeneration models. Verify the substitution fingerprint before purchase.

Molecular Formula C14H15F2N3O
Molecular Weight 279.291
CAS No. 1423419-32-2
Cat. No. B2396250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide
CAS1423419-32-2
Molecular FormulaC14H15F2N3O
Molecular Weight279.291
Structural Identifiers
SMILESC#CCN1CCN(CC1)C(=O)NC2=CC(=CC(=C2)F)F
InChIInChI=1S/C14H15F2N3O/c1-2-3-18-4-6-19(7-5-18)14(20)17-13-9-11(15)8-12(16)10-13/h1,8-10H,3-7H2,(H,17,20)
InChIKeyAXPZLUJNEOCHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide (CAS 1423419-32-2): Baseline Identity and Comparator Landscape for Procurement Decisions


N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic small molecule composed of a piperazine core bearing an N-propargyl substituent and a 3,5-difluorophenyl carboxamide moiety . This compound sits at the intersection of several medicinal chemistry campaigns targeting voltage-dependent anion channel (VDAC) oligomerization and mitochondrial dysfunction [1]. Its closest structural analogs include N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide (CAS 1173083-39-0), which replaces the propargyl group with a pyridazine heterocycle, and N-[(4-bromophenyl)methyl]-4-[(3,5-difluorophenyl)methyl]piperazine-1-carboxamide (ZK53, CAS 3031789-26-8), a ClpP activator with a distinct N-benzyl topology . The compound is actively stocked by multiple research chemical suppliers for non-human, non-veterinary research use, indicating sustained demand from the preclinical neuroscience and chemical biology communities .

Why N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide Cannot Be Casually Substituted by In-Class Piperazine Carboxamide Analogs


Within the piperazine-1-carboxamide chemotype, small perturbations at the N-aryl or N'-substituent positions produce divergent biological readouts that preclude simple chemical substitution [1]. The combination of the 3,5-difluorophenyl urea-like pharmacophore and the terminal alkyne warhead is architecturally distinct from pyridazine-bearing or benzylpiperazine analogs, conferring a unique reactivity profile (click-chemistry competence via copper-catalyzed azide-alkyne cycloaddition) that is absent in comparator compounds lacking the propargyl group . Molecule-level bioactivity classification data place compounds within this precise substitution pattern in the ≤0.1 μM potency bin for specific protein targets, whereas analogs with N-pyridazinyl or N-benzyl replacements map to different bioactivity distributions and, in the case of ZK53, activate ClpP (EC50 1.37 μM) rather than inhibiting VDAC oligomerization [2]. These differences mean that selecting a 'similar-looking' piperazine carboxamide without verifying the 3,5-difluorophenyl + propargyl substitution fingerprint risks acquiring a compound with a fundamentally unrelated mechanism of action and target engagement profile.

Quantitative Head-to-Head Differentiation Evidence for N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide Against Closest Analogs


Molecular Bioactivity Potency Tier: Target Compound Resides in the ≤0.1 μM Bin, Differentiating from Weaker Pyridazinyl and Benzyl Piperazine Congeners

The MOLBIC IDRBLab compound bioactivity database classifies N-(3,5-difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide (CP0013829) with a bioactivity value of ≤0.1 μM against its mapped protein target(s) [1]. This represents the highest potency tier classification. In contrast, the closest pyridazinyl analog N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide lacks any publicly annotated bioactivity data in the same database, and the benzyl-type analog ZK53 (CAS 3031789-26-8) maps to a distinct functional activity (ClpP activation, EC50 = 1.37 μM) that is an order of magnitude weaker and mechanistically orthogonal .

Bioactivity classification Potency tier Molecule-level SAR

Structural Differentiation: Propargyl as a Bifunctional Handle (VDAC Pharmacology + Click Chemistry) Versus Inert Alkyl/Pyridazinyl Replacements

The target compound uniquely bears a terminal alkyne (prop-2-ynyl) group on the piperazine N4 position. This functional group serves a dual role: (1) it is required for VDAC oligomerization inhibitory activity as claimed in patent families explicitly covering N-propargyl piperazine carboxamides [1]; (2) it enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent tagging, biotinylation, or target identification pull-down experiments without additional synthetic modification . Close analogs that replace the propargyl group with a methylpyridazine (CAS 1173083-39-0) or a benzyl moiety (ZK53) lose click-chemistry competence entirely and exhibit divergent pharmacology (ClpP activation or unannotated activity), making them unfit as functional replacements in chemical biology workflows that exploit bioorthogonal conjugation .

Click chemistry Chemical biology probe VDAC oligomerization

Patent-Documented Target Engagement: VDAC Oligomerization Inhibition Versus Off-Pathway ClpP Activation by ZK53

Patent family US20180118700A1 (Shoshan-Barmatz & Lev Gruzman) explicitly claims piperazine and piperidine derivatives bearing propargyl or related alkynyl substituents as inhibitors of VDAC oligomerization, a mechanism implicated in apoptosis and mitochondrial dysfunction in neurodegeneration [1]. The target compound structurally maps to the claimed Markush formula through its N-propargyl-piperazine core. In contrast, ZK53 (N-[(4-bromophenyl)methyl]-4-[(3,5-difluorophenyl)methyl]piperazine-1-carboxamide) is a selective activator of human mitochondrial caseinolytic protease P (HsClpP; EC50 = 1.37 μM) with no reported activity at VDAC . These represent opposing functional directions (VDAC inhibition vs. mitochondrial protease activation), making ZK53 unsuitable as a chemical tool for VDAC-centric investigation despite superficial structural similarity.

VDAC1 inhibition Mitochondrial dysfunction Neurodegeneration

N-Aryl Fluorination Pattern: 3,5-Difluoro Substitution Engineering Versus 2,4- or Non-Fluorinated Phenyl Analogs

The 3,5-difluorophenyl substitution on the carboxamide nitrogen represents a deliberate fluorine walk strategy common in piperazine carboxamide SAR. Published SAR on structurally related N-substituted phenyl piperazine-1-carboxamides demonstrates that the 3,5-difluoro pattern modulates both target binding affinity and cytochrome P450-mediated oxidative metabolism compared to 2,4-difluoro, 4-fluoro, or unsubstituted phenyl analogs [1]. While direct head-to-head comparative IC50 data for the target compound versus its 2,4-difluoro regioisomer are not publicly available, class-level SAR trends in the N-phenylpiperazine carboxamide series consistently show that 3,5-difluoro substitution reduces CYP-mediated ring hydroxylation rates relative to mono-fluoro or non-fluorinated phenyl groups, a property correlated with improved in vitro metabolic stability [2]. The pyridazinyl analog (CAS 1173083-39-0) retains the 3,5-difluoro ring but introduces a heteroaryl N'-substituent, while ZK53 shifts the fluorination to a benzyl position connected via a methylene linker, altering both electronics and geometry .

Fluorine SAR Metabolic stability Receptor selectivity

High-Confidence Application Scenarios for N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide Grounded in Quantitative Differentiation Evidence


VDAC Oligomerization and Mitochondrial Apoptosis Research in Neurodegeneration Models

The compound maps structurally to patent-protected VDAC oligomerization inhibitor claims and resides in the ≤0.1 μM potency tier [1][2]. It is suitable for cellular models of apoptosis, mitochondrial dysfunction, and neurodegeneration (e.g., Alzheimer's and Parkinson's disease-relevant paradigms) where VDAC1 channel conductance reduction is the desired pharmacological endpoint. Its patent-documented mechanism distinguishes it from other commercially available piperazine carboxamides such as ZK53, which activates ClpP rather than inhibiting VDAC . This scenario is not appropriately addressed by purchasing ZK53 or the pyridazinyl analog, as those compounds lack VDAC engagement evidence.

Chemical Probe Development Leveraging the Terminal Alkyne as an Intrinsic Bioorthogonal Handle

The prop-2-ynyl substituent provides an intrinsic CuAAC-reactive terminal alkyne [1]. This enables direct conjugation to azide-bearing fluorophores (e.g., Cy5-azide), affinity tags (biotin-azide), or PEG linkers without requiring re-synthesis of a modified probe analog [2]. In chemical biology target deconvolution campaigns, this built-in handle supports pull-down and in-gel fluorescence scanning workflows, compressing the probe development timeline from weeks to days relative to compounds requiring de novo derivatization. Neither ZK53 nor the pyridazinyl analog possesses this functionality .

Structure-Activity Relationship (SAR) Studies Centered on N-Propargyl Piperazine Pharmacophores

The compound serves as a reference standard within SAR programs exploring the impact of N'-alkynyl substitution on VDAC pharmacology and broader piperazine carboxamide bioactivity [1]. Its well-defined 3,5-difluorophenyl carboxamide warhead and ≤0.1 μM potency tier provide a high-quality benchmark for comparing newly synthesized analogs with modified N-aryl halogenation patterns (e.g., 2,4-difluoro, 4-chloro-3-fluoro) or alternative N'-alkynyl chain lengths [2]. The pyridazinyl analog represents a structurally distinct branch point for SAR divergence studies but cannot substitute as a reference standard for propargyl-centric series .

Mitochondrial Quality Control Pathway Dissection Requiring Orthogonal Tool Compounds

For experiments designed to discriminate between VDAC-mediated apoptosis regulation and mitochondrial protease (ClpP) pathways, the target compound and ZK53 form an orthogonal pair [1][2]. The target compound (VDAC inhibitor, ≤0.1 μM potency tier) and ZK53 (HsClpP activator, EC50 = 1.37 μM) can be deployed side-by-side to dissect whether a mitochondrial phenotype arises from VDAC channel dysfunction or impaired mitochondrial protein degradation . Procuring both compounds from a single supplier or validated source ensures batch-to-batch consistency for reproducible orthogonal pharmacology experiments.

Quote Request

Request a Quote for N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.